molecular formula C12H13FN2O B2950301 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile CAS No. 2198021-03-1

3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile

Cat. No.: B2950301
CAS No.: 2198021-03-1
M. Wt: 220.247
InChI Key: WDLWYBNOUZWDJZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile is a chemical compound with the molecular formula C11H11FN2O It is characterized by the presence of a fluoro-substituted benzene ring, a hydroxycyclobutyl group, and an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzonitrile Core:

    Cyclobutyl Group Introduction: The next step involves the introduction of the 2-hydroxycyclobutyl group. This can be achieved through a cycloaddition reaction or by using a pre-formed cyclobutyl derivative.

    Amino-Methyl Linkage Formation: The final step involves the formation of the amino-methyl linkage, which can be achieved through a reductive amination reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-Fluoro-4-{[(2-oxocyclobutyl)amino]methyl}benzonitrile.

    Reduction: Formation of 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxycyclobutyl group can influence its overall stability and reactivity. The amino-methyl linkage allows for potential interactions with nucleophilic sites in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-{[(2-hydroxycyclopentyl)amino]methyl}benzonitrile: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.

    3-Fluoro-4-{[(2-hydroxycyclohexyl)amino]methyl}benzonitrile: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

    3-Fluoro-4-{[(2-hydroxycyclopropyl)amino]methyl}benzonitrile: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

Uniqueness

3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-4-[[(2-hydroxycyclobutyl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-10-5-8(6-14)1-2-9(10)7-15-11-3-4-12(11)16/h1-2,5,11-12,15-16H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLWYBNOUZWDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=C(C=C(C=C2)C#N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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